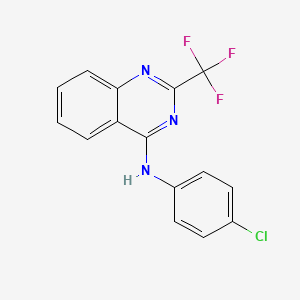![molecular formula C14H21N3O3S2 B5569891 (1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)
(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives, closely related to the compound , involves strategic methodologies to introduce specific functional groups at designated positions on the bicyclic framework. For instance, aminomethylation of dicyano-oxo-tetrahydropyridine thiolates leading to diazabicyclo[3.3.1]nonane derivatives indicates a method for constructing such bicyclic scaffolds with N,S-containing heterocycles, highlighting the synthetic versatility of these compounds (Dotsenko et al., 2007). Similarly, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives through specific reactions underlines the synthetic strategies applicable to constructing complex molecules like our compound of interest.
Molecular Structure Analysis
The molecular structure of compounds structurally akin to "(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane" is critical for their interaction with biological targets. The conformation and spatial arrangement of atoms within these molecules can significantly impact their biological activity. For instance, the elucidation of molecular conformations via proton and carbon-13 nuclear magnetic resonance spectroscopy, coupled with molecular mechanics calculations, provides insight into the preferred conformations and the role of specific substituents in stabilizing these structures (Terada et al., 1986).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives encompasses a wide range of transformations, pivotal for their application in diverse chemical contexts. For example, the Mannich reaction, crucial for constructing N,S-containing heterocycles, demonstrates the bicyclic scaffold's reactivity towards forming complex molecules with potential bioactivity (Dotsenko et al., 2007). Additionally, the synthesis of sulfone and sulfoxide derivatives illustrates the functional group transformations applicable to these scaffolds, potentially altering their chemical and physical properties for specific applications (Cruz Cruz et al., 2009).
Applications De Recherche Scientifique
Antimicrobial Evaluation and Novel Synthesis
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which is suitable for use as antimicrobial agents. The synthesis process explored involves various reactions leading to the creation of compounds with promising antibacterial and antifungal activities (Darwish et al., 2014).
Interaction with Nicotinic Acetylcholine Receptors
Another significant area of research investigates the 3,7-diazabicyclo[3.3.1]nonane scaffold's interaction with nicotinic acetylcholine receptors (nAChRs). This study found that compounds with a hydrogen bond acceptor (HBA) functionality displayed higher affinities and subtype selectivity for α4β2(*) nAChRs. The nature of the HBA system strongly influences the interaction with nAChRs, leading to diverse activation profiles and highlighting the potential for developing selective nAChR ligands (Eibl et al., 2013).
Cytotoxic Activity Against Tumor Cells
Research into bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, which includes the synthesis of stereoisomeric alcohols and methyl ethers, reveals significant findings. These compounds show high σ1 receptor affinity and inhibit cell growth in various human tumor cell lines, indicating a potential therapeutic target for small cell lung cancer (Geiger et al., 2007).
Propriétés
IUPAC Name |
1-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-(2-methyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-10-15-12(9-21-10)5-14(18)17-7-11-3-4-13(17)8-16(6-11)22(2,19)20/h9,11,13H,3-8H2,1-2H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNUVDUCLGQHBA-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)
![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)
![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)


![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)